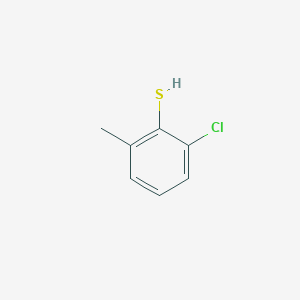

2-Chloro-6-methylthiophenol

Description

Properties

IUPAC Name |

2-chloro-6-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRLJMYSWRBJIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399651 | |

| Record name | 2-Chloro-6-methylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18858-05-4 | |

| Record name | 2-Chloro-6-methylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-methyl-benzenthiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-6-methylthiophenol

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for professionals in research and development. The information is presented to facilitate easy access and comparison, with a focus on data accuracy and practical application.

Chemical Identity and Structure

This compound is an organosulfur compound with the chemical formula C₇H₇ClS.[1] Its structure consists of a benzene (B151609) ring substituted with a chlorine atom, a methyl group, and a thiol group at positions 2, 6, and 1 respectively.

| Identifier | Value |

| CAS Number | 18858-05-4[1][2][3] |

| IUPAC Name | 2-chloro-6-methylbenzenethiol[1] |

| Molecular Formula | C₇H₇ClS[1] |

| Molecular Weight | 158.65 g/mol [1][3] |

| Canonical SMILES | CC1=C(C(=CC=C1)Cl)S[1] |

| InChI | InChI=1S/C7H7ClS/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3[1][2] |

| InChI Key | WNRLJMYSWRBJIG-UHFFFAOYSA-N[1][2] |

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for handling, storage, and application in various experimental settings.

| Property | Value |

| Appearance | Clear colorless to yellow liquid[4][5] |

| Boiling Point | 135-136 °C at 35 mmHg[3] |

| Density | 1.217 g/cm³[3] |

| Refractive Index | 1.5920-1.5980 @ 20 °C[4][5] |

| Vapor Pressure | 0.102 mmHg at 25 °C[3] |

| LogP | 3.18[2] |

Chemical and Spectroscopic Properties

This section details the chemical reactivity and spectroscopic data for this compound.

| Property | Value/Information |

| Purity | Typically available at ≥95.0% or 96% purity[4] |

| Solubility | Information not widely available, but expected to be soluble in organic solvents. |

| Stability | Stable under recommended storage conditions. |

| Hazards | Harmful if swallowed.[1][2] Causes skin and serious eye irritation.[6] May cause respiratory irritation.[6] |

Spectroscopic Data:

-

¹H NMR: Spectral data is available and can be used for structural confirmation.[1]

-

¹³C NMR: Available for structural elucidation.[7]

-

IR Spectra: Infrared spectroscopy data is available, providing information on functional groups.[1]

-

Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern.[8]

Experimental Protocols

Synthesis of this compound via Diazotization

A common synthetic route to this compound involves the diazotization of 2-chloro-6-aminotoluene, followed by reaction with a sulfur source. A generalized protocol based on a similar patented process for a related compound is described below.[9]

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

-

Diazotization: 2-chloro-6-aminotoluene is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to a low temperature (typically -5 to 10 °C).[9] A solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[9] The reaction is stirred for a short period after the addition is complete.

-

Thiolation: The freshly prepared diazonium salt solution is then reacted with a sulfur-containing nucleophile, such as sodium thiomethoxide, to introduce the thiol group.

-

Workup and Purification: The reaction mixture is typically subjected to an aqueous workup to remove inorganic salts and other water-soluble impurities. The crude product is then extracted with an organic solvent. Purification is achieved through techniques such as distillation under reduced pressure or column chromatography to yield the final product.

Spectroscopic Analysis Protocol (General)

The following outlines a general workflow for the structural confirmation of the synthesized this compound.

Caption: A standard workflow for the analytical confirmation of this compound.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A small amount of the purified sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H and ¹³C NMR spectra are acquired on a suitable NMR spectrometer.

-

The chemical shifts, integration, and coupling patterns are analyzed to confirm the presence of the aromatic protons, the methyl group, and the overall carbon skeleton.[1]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

A thin film of the liquid sample is placed between salt plates (e.g., NaCl or KBr), or analyzed using an ATR-FTIR accessory.[1]

-

The IR spectrum is recorded, and characteristic absorption bands for the S-H, C-S, C-Cl, and aromatic C-H and C=C bonds are identified.

-

-

Mass Spectrometry (MS):

-

The sample is introduced into a mass spectrometer (e.g., via GC-MS or direct infusion).

-

The mass spectrum is obtained, showing the molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns that can be used for structural confirmation.

-

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

-

Handling: Use only in a well-ventilated area.[10] Avoid breathing vapors or mist. Wash hands thoroughly after handling.[10]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[10]

This guide is intended for informational purposes for qualified individuals and does not constitute a comprehensive safety data sheet. Always refer to the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. This compound | C7H7ClS | CID 4130239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. echemi.com [echemi.com]

- 4. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. L10499.14 [thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. PubChemLite - this compound (C7H7ClS) [pubchemlite.lcsb.uni.lu]

- 9. WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Chloro-6-methylthiophenol (CAS: 18858-05-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-methylthiophenol, a key chemical intermediate. It covers its chemical and physical properties, a detailed potential synthesis protocol, spectral characteristics, reactivity, and potential applications in research and drug development, with a focus on its role as a versatile building block.

Chemical and Physical Properties

This compound, with the CAS number 18858-05-4, is an aromatic thiol compound.[1][2] Its structure features a benzene (B151609) ring substituted with a chlorine atom, a methyl group, and a thiol group at positions 2, 6, and 1, respectively. This substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-6-methylbenzenethiol | [1] |

| CAS Number | 18858-05-4 | [1][2] |

| Molecular Formula | C₇H₇ClS | [1][3] |

| Molecular Weight | 158.65 g/mol | [1] |

| Appearance | Clear colorless to yellow liquid | [4] |

| Boiling Point | 135-136 °C at 35 mmHg | N/A |

| Refractive Index | 1.5920-1.5980 @ 20°C | [4] |

| InChI Key | WNRLJMYSWRBJIG-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(C(=CC=C1)Cl)S | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from 2-chloro-6-methylaniline (B140736). The first step is the formation of a diazonium salt, which is then reacted with a thiolate source to introduce the thiol group.

References

- 1. This compound | C7H7ClS | CID 4130239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 96% | Fisher Scientific [fishersci.ca]

- 3. PubChemLite - this compound (C7H7ClS) [pubchemlite.lcsb.uni.lu]

- 4. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-chloro-6-methylbenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-6-methylbenzenethiol, a substituted aromatic thiol of interest in synthetic and medicinal chemistry. Due to its specific substitution pattern, this compound presents unique electronic and steric properties that make it a valuable building block for the synthesis of more complex molecules. This document details its chemical and physical properties, outlines a probable synthetic route, discusses its reactivity and potential applications, and provides essential safety information.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 2-chloro-6-methylbenzenethiol and Related Compounds

| Property | 2-chloro-6-methylbenzenethiol (Computed/Predicted) | 2-methylbenzenethiol (Experimental) | 4-methylbenzenethiol (Experimental) |

| CAS Number | 18858-05-4[1] | 137-06-4 | 106-45-6 |

| Molecular Formula | C₇H₇ClS[1] | C₇H₈S | C₇H₈S |

| Molecular Weight | 158.65 g/mol [1] | 124.20 g/mol | 124.20 g/mol |

| Melting Point | Data not available | 10-12 °C | 41-43 °C |

| Boiling Point | Data not available | 195 °C | 195 °C |

| Density | Data not available | 1.054 g/mL at 25 °C | Data not available |

| Refractive Index | Data not available | n20/D 1.578 | Data not available |

| Solubility | Data not available | Insoluble in water; soluble in alcohol and ether. | Insoluble in water; soluble in alcohol and ether. |

Spectroscopic Data

Detailed experimental spectroscopic data for 2-chloro-6-methylbenzenethiol are not widely published. However, based on its structure, the following spectral characteristics can be predicted.

2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show a singlet for the methyl protons, a singlet for the thiol proton (which may be broad and its chemical shift dependent on concentration and solvent), and a multiplet system for the three aromatic protons. The chemical shifts would be influenced by the electron-withdrawing chloro group and the electron-donating methyl and thiol groups.

2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the positions of the chloro, methyl, and thiol substituents.

2.3. Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 158 and a characteristic M+2 peak at m/z 160 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation would likely involve the loss of the thiol proton, the methyl group, and the chlorine atom.

2.4. Infrared (IR) Spectroscopy

An ATR-IR spectrum is available from Bio-Rad Laboratories, Inc.[1] While the full spectrum is not publicly detailed, the characteristic absorption bands would include S-H stretching (around 2550-2600 cm⁻¹), C-S stretching, and aromatic C-H and C=C stretching vibrations.

Synthesis

A direct and verified experimental protocol for the synthesis of 2-chloro-6-methylbenzenethiol is not readily found in peer-reviewed journals. However, a plausible synthetic route can be adapted from a patented method for the synthesis of the closely related compound, 2-chloro-6-methylthiotoluene.[2] This method involves a two-step process starting from 2-chloro-6-aminotoluene.

3.1. Proposed Synthetic Pathway

The proposed synthesis involves the diazotization of 2-chloro-6-aminotoluene, followed by a Newman-Kwart rearrangement or a direct displacement with a sulfur nucleophile to introduce the thiol group. A more direct approach, based on the synthesis of the related thioether, would be the reaction of the diazonium salt with a sulfide (B99878) or hydrosulfide (B80085) salt.

Caption: Proposed synthesis of 2-chloro-6-methylbenzenethiol.

3.2. Detailed Experimental Protocol (Adapted)

This protocol is an adaptation of the method described for the synthesis of 2-chloro-6-methylthiotoluene and should be optimized for the synthesis of the target thiol.[2]

Step 1: Diazotization of 2-chloro-6-aminotoluene

-

In a reaction vessel equipped with a stirrer and a cooling bath, add 30% hydrochloric acid and water.

-

Slowly add 2-chloro-6-aminotoluene to the acid solution while maintaining the temperature below 50 °C. Stir for 10 minutes after the addition is complete.

-

Cool the mixture to between -5 and -10 °C.

-

Slowly add a pre-prepared aqueous solution of sodium nitrite. The temperature should be kept below 10 °C during the addition.

-

After the addition is complete, continue stirring for 30 minutes. The resulting diazonium salt solution should be kept at approximately 0 °C for immediate use in the next step.

Step 2: Thiolation

-

In a separate reaction vessel, prepare a solution of sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH) in water, cooled to about 0 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the hydrosulfide solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and continue stirring for several hours at room temperature to allow for the decomposition of the intermediate and formation of the thiol.

-

The reaction mixture can then be worked up by extraction with an organic solvent (e.g., diethyl ether or dichloromethane), followed by washing of the organic layer with brine, drying over anhydrous sodium sulfate, and removal of the solvent under reduced pressure.

-

Purification of the crude product can be achieved by vacuum distillation or column chromatography.

Caption: Experimental workflow for the proposed synthesis.

Reactivity and Potential Applications

While specific studies on the reactivity and applications of 2-chloro-6-methylbenzenethiol are scarce, its chemical nature suggests several potential uses in research and development.

4.1. Reactivity

The thiol group is nucleophilic and can readily undergo S-alkylation, S-acylation, and oxidation reactions. The presence of the ortho-chloro and ortho-methyl groups can provide steric hindrance around the sulfur atom, potentially influencing its reactivity compared to less substituted thiophenols. The aromatic ring can participate in electrophilic aromatic substitution reactions, with the positions of substitution being directed by the existing chloro, methyl, and thiol groups.

4.2. Potential Applications in Drug Development and Medicinal Chemistry

Substituted benzenethiols are important intermediates in the synthesis of various pharmaceuticals. The benzothiazole (B30560) scaffold, which can be synthesized from ortho-aminothiophenols, is a prominent feature in many biologically active compounds with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] Although 2-chloro-6-methylbenzenethiol itself is not an aminothiophenol, its structural motifs are relevant to the synthesis of sulfur-containing heterocyclic compounds that are of interest in drug discovery.

The thiol group can also be used as a handle for bioconjugation or for incorporation into larger molecules to modulate their pharmacological properties.

Caption: Potential application areas for this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-chloro-6-methylbenzenethiol is classified as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[1]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a tightly closed container in a cool, dry place away from oxidizing agents.

It is crucial to consult the Safety Data Sheet (SDS) for this compound before handling.

References

- 1. 2-Chloro-6-methylthiophenol | C7H7ClS | CID 4130239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. benthamscience.com [benthamscience.com]

- 5. benthamscience.com [benthamscience.com]

A Technical Guide to 2-Chloro-6-methylthiophenol (C₇H₇ClS)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chloro-6-methylthiophenol, a key intermediate in various fields of chemical synthesis. It covers physicochemical properties, synthesis protocols, reactivity, applications, and safety information, tailored for a scientific audience.

Compound Identity and Properties

This compound, with the molecular formula C₇H₇ClS, is an aromatic thiol compound. Its structure features a benzene (B151609) ring substituted with a chlorine atom, a methyl group, and a thiol group at positions 2, 6, and 1, respectively. This substitution pattern imparts specific steric and electronic properties that make it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-chloro-6-methylbenzenethiol | [1] |

| CAS Number | 18858-05-4 | [2] |

| Molecular Formula | C₇H₇ClS | [1] |

| Molecular Weight | 158.65 g/mol | [1] |

| Appearance | Clear colorless to yellow liquid | [3] |

| Boiling Point | 135-136 °C (at 35 mmHg) | [2][4] |

| Density | 1.217 g/cm³ | [4] |

| Refractive Index | 1.595 (at 20 °C) | [4] |

| LogP | ~3.18 | [5] |

| SMILES | CC1=C(C(=CC=C1)Cl)S | [1] |

| InChIKey | WNRLJMYSWRBJIG-UHFFFAOYSA-N | [1] |

Table 2: Predicted Spectroscopic Data

While detailed spectral analyses are proprietary or scattered, the following table summarizes expected peaks based on the compound's structure. These are estimations and should be confirmed by experimental data.

| Spectroscopy | Feature | Predicted Chemical Shift / Range |

| ¹H NMR | -CH₃ (s) | 2.2 - 2.5 ppm |

| -SH (s, broad) | 3.0 - 4.0 ppm | |

| Ar-H (m) | 6.9 - 7.3 ppm | |

| ¹³C NMR | -CH₃ | 15 - 20 ppm |

| Ar-C (unsubstituted) | 120 - 130 ppm | |

| Ar-C (substituted) | 130 - 145 ppm | |

| IR Spectroscopy | S-H stretch | 2550 - 2600 cm⁻¹ |

| C-S stretch | 600 - 800 cm⁻¹ | |

| C-Cl stretch | 700 - 800 cm⁻¹ | |

| Aromatic C-H stretch | ~3030 cm⁻¹ | |

| Aromatic C=C stretch | 1450 - 1600 cm⁻¹ |

Synthesis and Experimental Protocols

A common and scalable method for preparing this compound involves a diazotization reaction starting from 2-chloro-6-aminotoluene, followed by reaction with a sulfur source like sodium thiomethoxide.[6] This approach avoids the use of highly toxic solvents and reagents associated with older methods.[6]

References

- 1. This compound | C7H7ClS | CID 4130239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 96% | Fisher Scientific [fishersci.ca]

- 3. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. echemi.com [echemi.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene - Google Patents [patents.google.com]

2-Chloro-6-methylthiophenol structural information and SMILES notation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and chemical properties of 2-Chloro-6-methylthiophenol. It includes a summary of its physicochemical data, its unique SMILES notation for computational applications, and a discussion of its known applications in chemical synthesis. This document is intended to serve as a foundational resource for professionals in research and development who are interested in the properties and potential applications of this compound.

Structural Information and Chemical Identity

This compound, also known as 2-chloro-6-methylbenzenethiol, is an aromatic organosulfur compound. Its structure consists of a benzene (B151609) ring substituted with a chlorine atom, a methyl group, and a thiol group at positions 2, 6, and 1 respectively.

SMILES Notation: The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is: CC1=C(C(=CC=C1)Cl)S[1]

This notation provides a linear representation of the molecule's structure, which is invaluable for cheminformatics and computational chemistry applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C7H7ClS | [1] |

| Molecular Weight | 158.65 g/mol | [1] |

| Appearance | Clear colorless to yellow liquid | [2] |

| Boiling Point | 135 °C | |

| Refractive Index | 1.5920-1.5980 @ 20°C | [2] |

| CAS Number | 18858-05-4 | [1] |

Experimental Data

Spectroscopic Data

-

¹H NMR Spectroscopy: Spectra have been recorded on a BRUKER AC-300 instrument. The sample was sourced from Maybridge Chemical Company Ltd.

-

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR) IR spectra have been obtained using a Bruker Tensor 27 FT-IR instrument. The sample was sourced from Alfa Aesar, Thermo Fisher Scientific.

A comprehensive analysis of these spectra would be required to assign specific peaks to the molecular structure of this compound.

Synthesis and Reactivity

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not prominently available in the surveyed literature. However, a patent describes a method for preparing the related compound, 2-chloro-6-methylthiotoluene, via a diazotization reaction of 2-chloro-6-aminotoluene with a sodium thiomethoxide aqueous solution.[3] This suggests that a similar synthetic strategy could potentially be adapted for the synthesis of this compound. General methods for thiophenol synthesis, such as the Newman-Kwart rearrangement or the Leuckart thiophenol reaction, may also be applicable.[4]

Chemical Reactivity and Applications

This compound is known to have applications in chemical synthesis. It has been described as a catalyst for hydrogenation and as a dehydrogenating agent, which can be useful in the synthesis of conjugates. Its catalytic activity in hydrogenation can be enhanced in the presence of trimethylaluminium.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity of this compound. No studies have been identified that describe its effects on biological systems, its mechanism of action, or its involvement in any signaling pathways. The potential for this compound in drug development is therefore unknown and would require significant further investigation.

Logical Relationships in Chemical Applications

While a biological signaling pathway cannot be depicted, the following diagram illustrates the logical relationship of this compound in its known chemical applications.

Caption: Logical relationship of this compound in chemical synthesis.

Conclusion

This compound is a well-characterized small molecule with defined structural and physical properties. Its primary known utility lies in the field of chemical synthesis, where it can function as a catalyst and a dehydrogenating agent. A significant gap in the current knowledge exists regarding its biological activity. For researchers and professionals in drug development, this compound represents an unexplored chemical entity. Future studies are warranted to investigate its potential pharmacological effects and to determine if it interacts with any biological pathways.

References

- 1. This compound | C7H7ClS | CID 4130239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene - Google Patents [patents.google.com]

- 4. Thiophenol - Wikipedia [en.wikipedia.org]

Spectral Data Analysis of 2-Chloro-6-methylthiophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectral analysis of 2-Chloro-6-methylthiophenol. Due to the limited availability of public domain spectral data for this specific compound, this document serves as a detailed template for researchers to populate with their own experimental findings. It includes standardized tables for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring this information. A logical workflow for the spectral analysis is also presented using a Graphviz diagram. This guide is intended to be a valuable resource for the characterization of this compound and related compounds in a research and development setting.

Introduction

This compound is an aromatic organosulfur compound with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and characterization are paramount for its use in any scientific endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose. This guide outlines the expected spectral characteristics and the methodologies to obtain and interpret them.

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~7.0-7.4 | m | - | 3H | Ar-H |

| ~3.5-4.5 | s | - | 1H | SH |

| ~2.4 | s | - | 3H | -CH₃ |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~135-140 | C -S |

| ~130-135 | C -Cl |

| ~125-130 | Ar-C H |

| ~120-125 | Ar-C H |

| ~115-120 | Ar-C H |

| ~130-135 | C -CH₃ |

| ~20 | -C H₃ |

Infrared (IR) Spectroscopy Data

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | m | Ar-H stretch |

| ~2920-2980 | w | C-H stretch (methyl) |

| ~2550-2600 | w | S-H stretch |

| ~1560-1600 | m | C=C stretch (aromatic) |

| ~1450-1500 | m | C=C stretch (aromatic) |

| ~1000-1250 | s | C-S stretch |

| ~750-850 | s | C-Cl stretch |

| ~690-770 | s | Ar-H bend (out of plane) |

Intensity: s = strong, m = medium, w = weak

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| ~158/160 | - | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| ~123 | - | [M-Cl]⁺ |

| ~125 | - | [M-SH]⁺ |

| ~91 | - | [C₇H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a frequency of 300 MHz or higher.

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to deduce the connectivity of protons.

-

3.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent.

-

Instrumentation: Use an NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

-

Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative detection of all carbon signals, including quaternary carbons.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the deuterated solvent signal or TMS.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If this compound is a liquid at room temperature, place a small drop between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solution: Alternatively, dissolve the compound in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place the solution in a liquid cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates or the solvent-filled cell.

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound (typically <1 mg/mL) in a volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam to induce ionization and fragmentation.

-

For ESI-MS, the sample solution is sprayed into the mass spectrometer, creating charged droplets from which ions are desorbed.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible in the molecular ion region.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Synthesis of 2-chloro-6-methylbenzenethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways for 2-chloro-6-methylbenzenethiol, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details the most prevalent synthesis route, including experimental protocols for its precursor, and discusses alternative methodologies. All quantitative data is presented in a clear, tabular format for ease of comparison, and a logical diagram of the primary synthesis pathway is provided.

Primary Synthesis Pathway: Diazotization of 2-chloro-6-methylaniline (B140736)

The most common and industrially relevant method for the synthesis of 2-chloro-6-methylbenzenethiol proceeds through the diazotization of 2-chloro-6-methylaniline, followed by the introduction of a thiol group. This two-step process offers a reliable route to the target compound.

Diagram of the Primary Synthesis Pathway

Caption: Primary synthesis route for 2-chloro-6-methylbenzenethiol.

Experimental Protocols

Step 1: Synthesis of 2-chloro-6-methylaniline from 3-chloro-5-methyl-4-nitroaniline

This procedure outlines a one-pot reaction to produce the key intermediate, 2-chloro-6-methylaniline.

Materials:

-

3-chloro-5-methyl-4-nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (B80452) (NaNO₂)

-

50% Hypophosphorous Acid (H₃PO₂)

-

Iron powder (Fe)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Water (H₂O)

Procedure:

-

In a 250 ml round-bottom flask maintained at 0°C, a mixture of 3-chloro-5-methyl-4-nitroaniline (4.663 g, 25 mmol), 5 ml of water, and 20 ml of diluted sulfuric acid (prepared by diluting 5 ml of concentrated H₂SO₄, 92 mmol, with water) is stirred for 10 minutes.

-

A solution of sodium nitrite (1.863 g, 27 mmol) dissolved in 15 ml of water is slowly added to the reaction mixture, ensuring the temperature is maintained at 0°C. The stirring is continued for an additional 30 minutes after the addition is complete.

-

To the reaction system, 15 ml of 50% aqueous hypophosphorous acid (164 mmol) is added, and the mixture is stirred at 0°C for 3 hours.

-

The temperature is then slowly raised to 90°C, and iron powder (4.90 g, 87.5 mmol) is added in portions over approximately 1 hour.

-

The reaction is kept at this temperature for 3 hours.

-

After the reaction is complete, the mixture is filtered while hot.

-

The filtrate is cooled and extracted three times with 20 ml portions of dichloromethane.

-

The combined organic phases are dried over anhydrous sodium sulfate and concentrated to yield the crude product.

-

Purification by column chromatography affords the pure 2-chloro-6-methylaniline.

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Yield | 82.5% | |

| Diazotization Temperature | 0-5°C | |

| Iron Reduction Temperature | 85-95°C |

Step 2: Synthesis of 2-chloro-6-methylbenzenethiol from 2-chloro-6-methylaniline

General Procedure (Leuckart Thiophenol Synthesis Principle):

-

Diazotization: 2-chloro-6-methylaniline is diazotized in an acidic medium (e.g., hydrochloric acid) with sodium nitrite at a low temperature (typically -10 to 10°C) to form the corresponding diazonium salt.

-

Xanthate Formation: The diazonium salt solution is then reacted with a solution of a xanthate, such as potassium ethyl xanthate (KEtX). This reaction forms an aryl xanthate intermediate.

-

Hydrolysis: The aryl xanthate is subsequently hydrolyzed, typically under basic conditions (e.g., with sodium hydroxide (B78521) or potassium hydroxide), to yield the desired 2-chloro-6-methylbenzenethiol.

-

Work-up and Purification: The final product is isolated by extraction and purified by distillation or chromatography.

Alternative Synthesis Pathways

For a comprehensive understanding, two notable alternative routes for the synthesis of thiophenols are briefly described below. These could potentially be adapted for the synthesis of 2-chloro-6-methylbenzenethiol.

Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a thermal process that converts an O-aryl thiocarbamate to an S-aryl thiocarbamate. The resulting S-aryl thiocarbamate can then be hydrolyzed to the corresponding thiophenol. This method avoids the use of diazonium salts.

Logical Workflow for Newman-Kwart Rearrangement:

Caption: Newman-Kwart rearrangement workflow for thiophenol synthesis.

Reduction of Sulfonyl Chlorides

Another established method involves the reduction of the corresponding arylsulfonyl chloride. This pathway offers an alternative starting material for the synthesis.

Logical Workflow for Sulfonyl Chloride Reduction:

Caption: Thiophenol synthesis via sulfonyl chloride reduction.

Characterization Data

Detailed spectroscopic data for 2-chloro-6-methylbenzenethiol was not available in the searched literature. For definitive product identification and purity assessment, standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry would be required.

Conclusion

The synthesis of 2-chloro-6-methylbenzenethiol is most reliably achieved through the diazotization of 2-chloro-6-methylaniline, which itself can be efficiently prepared from 3-chloro-5-methyl-4-nitroaniline. While alternative methods such as the Newman-Kwart rearrangement and the reduction of sulfonyl chlorides exist, the diazotization route is well-documented in patent literature, suggesting its industrial applicability. Further research would be beneficial to establish a detailed, optimized, and fully characterized protocol for the final conversion step to the target thiol.

Reactivity Profile of 2-Chloro-6-methylthiophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylthiophenol is a substituted aromatic thiol that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a chlorine atom and a methyl group ortho to the thiol functionality, imparts a distinct reactivity profile that is of significant interest in the development of pharmaceuticals and agrochemicals. The presence of the electron-withdrawing chlorine and electron-donating methyl group, coupled with the nucleophilic sulfur atom, allows for a range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on its synthesis, oxidation, S-alkylation, and metal-catalyzed coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.

Chemical Identity:

| Property | Value |

| IUPAC Name | 2-chloro-6-methylbenzenethiol |

| CAS Number | 18858-05-4[1] |

| Molecular Formula | C₇H₇ClS |

| Molecular Weight | 158.65 g/mol [1] |

| Appearance | Clear colorless to yellow liquid |

Synthesis of this compound

The primary synthetic route to this compound involves the diazotization of 2-chloro-6-methylaniline (B140736), followed by a Sandmeyer-type reaction with a sulfur-containing nucleophile. A common and efficient method utilizes sodium thiomethoxide.

Experimental Protocol: Synthesis via Diazotization

This protocol is adapted from a similar synthesis of 2-chloro-6-methylthiotoluene.[2]

Materials:

-

2-Chloro-6-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Sodium Thiomethoxide (NaSMe)

-

Deionized Water

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-chloro-6-methylaniline (1.0 eq).

-

Cool the flask in an ice-salt bath to 0-5 °C and slowly add concentrated hydrochloric acid (3.0 eq).

-

Prepare a solution of sodium nitrite (1.1 eq) in deionized water and add it dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of sodium thiomethoxide (1.2 eq) in water.

-

Slowly add the diazonium salt solution to the sodium thiomethoxide solution, controlling the addition rate to maintain the temperature below 10 °C. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Extract the mixture with toluene (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to afford this compound as a crude oil, which can be further purified by vacuum distillation.

Reactivity Profile

The reactivity of this compound is primarily governed by the thiol group, which can undergo oxidation, alkylation, and metal-catalyzed coupling reactions. The ortho-substituents influence the steric accessibility and electronic properties of the sulfur atom.

Oxidation

The thiol group of this compound can be oxidized to various oxidation states, most notably to the corresponding sulfonyl chloride. This transformation is a key step in the synthesis of sulfonamides, which are prevalent in many pharmaceutical compounds.

Experimental Protocol: Oxidation to 2-Chloro-6-methylbenzenesulfonyl chloride

This protocol is based on general methods for the oxidation of thiophenols to sulfonyl chlorides.

Materials:

-

This compound

-

N-Chlorosuccinimide (NCS)

-

Hydrochloric Acid (HCl, dilute aqueous solution)

-

Acetonitrile

-

Ethyl acetate (B1210297)

-

Brine

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

-

Add a dilute aqueous solution of hydrochloric acid.

-

Cool the mixture to 0 °C in an ice bath.

-

Add N-Chlorosuccinimide (4.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium sulfite.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield crude 2-chloro-6-methylbenzenesulfonyl chloride, which can be purified by column chromatography or recrystallization.

Quantitative Data for Oxidation:

| Product | Reagents | Solvent | Reaction Time | Yield (%) |

| 2-Chloro-6-methylbenzenesulfonyl chloride | NCS, HCl | Acetonitrile/Water | 3-5 hours | 85-95 (estimated) |

S-Alkylation

The thiol group is nucleophilic and readily undergoes S-alkylation with various electrophiles, such as alkyl halides, to form thioethers. This reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.

Experimental Protocol: S-Alkylation with Benzyl (B1604629) Bromide

This is a general protocol for the S-alkylation of thiols.[3][4]

Materials:

-

This compound

-

Benzyl Bromide

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized Water

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product, Benzyl (2-chloro-6-methylphenyl) sulfide, can be purified by column chromatography.

Quantitative Data for S-Alkylation:

| Product | Alkylating Agent | Base | Solvent | Reaction Time | Yield (%) |

| Benzyl (2-chloro-6-methylphenyl) sulfide | Benzyl Bromide | K₂CO₃ | DMF | 4-6 hours | >90 (estimated) |

| Methyl (2-chloro-6-methylphenyl) sulfide | Methyl Iodide | NaH | THF | 2-4 hours | >95 (estimated) |

Metal-Catalyzed Cross-Coupling Reactions

This compound can participate in various metal-catalyzed cross-coupling reactions to form C-S bonds, providing access to a wide range of diaryl and alkyl aryl sulfides. Key examples include the Ullmann condensation and the Buchwald-Hartwig amination-type C-S coupling.

The Ullmann condensation allows for the coupling of thiols with aryl halides, catalyzed by copper salts. This reaction is particularly useful for the synthesis of diaryl thioethers.[5]

Experimental Protocol: Ullmann Coupling with 4-Iodotoluene (B166478)

This protocol is based on general procedures for the Ullmann condensation of thiols.

Materials:

-

This compound

-

4-Iodotoluene

-

Copper(I) Iodide (CuI)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[6]

-

Toluene

-

Deionized Water

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), 4-iodotoluene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add anhydrous DMF or DMSO as the solvent.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with toluene (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product, (2-Chloro-6-methylphenyl)(p-tolyl)sulfane, by column chromatography.

The Buchwald-Hartwig amination protocol can be adapted for C-S bond formation, providing a highly efficient and versatile method for the synthesis of aryl thioethers under milder conditions than the Ullmann reaction.[7][8][9][10]

Experimental Protocol: Buchwald-Hartwig Coupling with 4-Bromotoluene (B49008)

This is a representative protocol for the Buchwald-Hartwig C-S coupling.

Materials:

-

This compound

-

4-Bromotoluene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Add this compound (1.0 eq) and 4-bromotoluene (1.2 eq).

-

Add anhydrous toluene.

-

Seal the tube and heat the mixture at 100-110 °C for 8-16 hours.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield (2-Chloro-6-methylphenyl)(p-tolyl)sulfane.

Quantitative Data for Metal-Catalyzed Coupling:

| Product | Coupling Partner | Catalyst System | Solvent | Reaction Time | Yield (%) |

| (2-Chloro-6-methylphenyl)(p-tolyl)sulfane | 4-Iodotoluene | CuI / K₂CO₃ | DMF | 12-24 hours | 70-85 (estimated) |

| (2-Chloro-6-methylphenyl)(p-tolyl)sulfane | 4-Bromotoluene | Pd₂(dba)₃ / Xantphos / NaOtBu | Toluene | 8-16 hours | 80-95 (estimated) |

Visualized Workflows and Pathways

To provide a clearer understanding of the synthetic transformations and experimental procedures, the following diagrams have been generated using Graphviz.

Conclusion

This compound exhibits a versatile reactivity profile, making it a valuable building block in organic synthesis. The thiol group can be selectively transformed through oxidation, S-alkylation, and various metal-catalyzed cross-coupling reactions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in the synthesis of complex molecules with potential biological activity. The provided visualizations of synthetic pathways and reaction mechanisms offer a clear and concise overview of the chemical principles governing its reactivity. Further exploration of its reaction scope and optimization of conditions will undoubtedly lead to novel applications in medicinal chemistry and materials science.

References

- 1. This compound | C7H7ClS | CID 4130239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. jmaterenvironsci.com [jmaterenvironsci.com]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Key Intermediates in the Production of Sulfaone Herbicides: A Technical Guide

Introduction

Sulfanone herbicides are a critical class of agrochemicals that play a significant role in modern weed management strategies. Characterized by their unique sulfonyl ketone or related chemical structures, these herbicides are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts the biosynthesis of essential plant compounds, leading to bleaching and eventual death of susceptible weeds. The commercial success of sulfanone herbicides such as mesotrione, tembotrione, isoxaflutole (B1672639), and bicyclopyrone (B213067) has spurred significant research into their synthesis and the optimization of their production processes. Central to these efforts is a deep understanding of the key chemical intermediates that form the building blocks of these complex molecules.

This technical guide provides an in-depth exploration of the core intermediates involved in the production of major sulfanone herbicides. It is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. The guide details the synthetic pathways, presents quantitative data in structured tables for comparative analysis, and provides experimental protocols for the synthesis of these crucial intermediates. Furthermore, it employs visualizations of the synthetic workflows to facilitate a clear and comprehensive understanding of the chemical transformations involved.

Mesotrione

Mesotrione is a selective herbicide widely used for the control of broadleaf and grass weeds in corn. Its synthesis primarily involves the coupling of 1,3-cyclohexanedione (B196179) with a substituted benzoic acid derivative.

Key Intermediates:

-

4-(Methylsulfonyl)-2-nitrobenzoic acid (NMSBA): This intermediate provides the core aromatic sulfone structure of mesotrione.

-

1,3-Cyclohexanedione: This cyclic diketone serves as the second primary building block for the final herbicidal molecule.

Synthesis Pathway for Mesotrione:

Caption: Synthesis pathway of Mesotrione.

Quantitative Data for Mesotrione Intermediate Synthesis:

| Intermediate | Starting Material | Reagents/Catalysts | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 4-(Methylsulfonyl)-2-nitrobenzoic acid (NMSBA) | 2-Nitro-4-methylsulfonyltoluene | Sulfuric acid, Nitric acid, Vanadium pentoxide | 140°C, 10 hours | 98.0 | 98.10 | [1] |

| 4-(Methylsulfonyl)-2-nitrobenzoyl chloride | 4-(Methylsulfonyl)-2-nitrobenzoic acid | Thionyl chloride, DMF | 80°C, 4 hours | - | - | [2] |

| Enol Ester Intermediate | 4-(Methylsulfonyl)-2-nitrobenzoyl chloride, 1,3-Cyclohexanedione | Ethylene dichloride, Sodium salt of 1,3-cyclohexanedione | 0-15°C, 2-6 hours | 94 | 99 | [2] |

| Mesotrione | Enol Ester Intermediate | Triethylamine, Acetone (B3395972) cyanohydrin | - | 90.5 | >99 | [3] |

Experimental Protocols for Key Mesotrione Intermediates:

Synthesis of 4-(Methylsulfonyl)-2-nitrobenzoic acid (NMSBA)[1]

-

Materials: 2-Nitro-4-methylsulfonyltoluene (97.83 g, 99% purity), 70% Sulfuric acid (600.00 g), Vanadium pentoxide powder (1.95 g, 98% purity), 68% Nitric acid (230 g).

-

Procedure:

-

To a 1000 mL glass reactor equipped with a self-priming mixing device, add 600.00 g of 70% sulfuric acid.

-

Activate the mixer and add 97.83 g of 2-nitro-4-methylsulfonyltoluene and 1.95 g of vanadium pentoxide powder. Stir for 10 minutes.

-

Install a condensation receiver with an exhaust gas absorption system.

-

Rapidly heat the reaction mixture to 140°C.

-

Slowly add 230 g of 68% nitric acid over approximately 10 hours, maintaining the temperature at 140°C.

-

Control the oxygen feed rate at 0.1 g/min .

-

After the addition is complete, continue stirring at 140°C for about 1 hour, until the concentration of unreacted starting material is less than 1%.

-

Slowly cool the reaction solution to 10-20°C with stirring to allow the product to precipitate.

-

Filter the product and wash the filter cake three times with 150 g of water.

-

Dry the product to obtain 110.20 g of 2-nitro-4-methylsulfonylbenzoic acid.

-

Tembotrione

Tembotrione is a post-emergence herbicide effective against a broad spectrum of weeds in corn. Its synthesis involves the preparation of a substituted benzoic acid which is then coupled with 1,3-cyclohexanedione.

Key Intermediates:

-

2-Chloro-3-methyl-4-methylsulfonylbenzoic acid: This intermediate forms the substituted aromatic core of tembotrione.

-

2-Chloro-3-bromomethyl-4-methylsulfonylbenzoic acid methyl ester: A key precursor in the synthesis of the aforementioned benzoic acid derivative.

-

2-Chloro-3-[(2,2,2-trifluoroethoxy)methyl]-4-(methylsulfonyl)benzoic acid: The final substituted benzoic acid intermediate before coupling with the cyclohexanedione ring.

Synthesis Pathway for Tembotrione:

Caption: Synthesis pathway of Tembotrione.

Quantitative Data for Tembotrione Intermediate Synthesis:

| Intermediate | Starting Material | Reagents/Catalysts | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 2-Chloro-3-methyl-4-methylsulfonylbenzoic acid | 2-Chloro-3-methyl-4-methylsulfonylacetophenone | 6% Sodium hypochlorite (B82951), Benzyltriethylammonium chloride | 100°C, 0.5h | 97.5 | 97.9 | [4] |

| 2-Chloro-3-bromomethyl-4-methylsulfonylbenzoic acid methyl ester | 2-Chloro-3-methyl-4-methylsulfonylbenzoic acid | - | - | - | - | [5] |

| 2-Chloro-3-[(2,2,2-trifluoroethoxy)methyl]-4-(methylsulfonyl)benzoic acid | 2-Chloro-3-bromomethyl-4-methylsulfonylbenzoic acid methyl ester | tert-Butanol (B103910), Potassium hydroxide (B78521), DMF, Trifluoroethanol | Step 1: 25°C, 7h; Step 2: 5°C, 4h | 89.3 (two steps) | 96.0 | [6] |

Experimental Protocols for Key Tembotrione Intermediates:

Synthesis of 2-Chloro-3-methyl-4-methylsulfonylbenzoic acid[4]

-

Materials: 2-Chloro-3-methyl-4-methylsulfonylacetophenone (1 mol), 6% Sodium hypochlorite aqueous solution (10 mol), Benzyltriethylammonium chloride (0.1 mol), 36% Hydrochloric acid.

-

Procedure:

-

In a reaction flask, combine 1 mol of 2-chloro-3-methyl-4-methylsulfonylacetophenone, 10 mol of 6% sodium hypochlorite aqueous solution, and 0.1 mol of benzyltriethylammonium chloride.

-

Slowly heat the mixture to 100°C and maintain this temperature for 0.5 hours.

-

Cool the reaction mixture to 30°C.

-

Acidify the mixture to a pH of 1 by dropwise addition of 36% hydrochloric acid.

-

Stir for 4 hours to allow for crystallization.

-

Filter the solid product and wash the filter cake with a 2% aqueous hydrochloric acid solution.

-

Dry the solid to obtain 247.5 g of 2-chloro-3-methyl-4-methylsulfonylbenzoic acid.

-

Synthesis of 2-Chloro-3-[(2,2,2-trifluoroethoxy)methyl]-4-(methylsulfonyl)benzoic acid[6]

-

Materials: 2-Chloro-3-bromomethyl-4-methanesulfonylbenzoic acid methyl ester (34.8 g, 98%, 0.1 mol), tert-Butanol (350 mL), Potassium hydroxide (6.6 g, 85%, 0.1 mol), DMF (70 mL), Trifluoroethanol (12.6 g, 99%, 0.125 mol), 30% Potassium hydroxide solution (26.1 g, 0.14 mol).

-

Procedure:

-

Step 1 (Hydrolysis):

-

Add 350 mL of tert-butanol to a reaction flask and start stirring.

-

Add 6.6 g of potassium hydroxide at room temperature.

-

Add 34.8 g of 2-chloro-3-bromomethyl-4-methanesulfonylbenzoic acid methyl ester.

-

Control the reaction temperature at 25°C for 7 hours. The resulting solution containing the potassium salt is used directly in the next step.

-

-

Step 2 (Etherification):

-

In a separate reaction flask, add 70 mL of DMF, 12.6 g of trifluoroethanol, and 26.1 g of 30% potassium hydroxide solution.

-

Start stirring and control the temperature at 5°C.

-

Add the potassium salt solution from Step 1 in eight portions over 2 hours.

-

Maintain the reaction at 5°C for 4 hours after the addition is complete.

-

Filter the reaction mixture, wash with water, and dry to obtain 32.4 g of the product.

-

-

Isoxaflutole

Isoxaflutole is a pre-emergence herbicide used for the control of broadleaf and grass weeds in corn and sugarcane. A key feature of its synthesis is the formation of an isoxazole (B147169) ring.

Key Intermediates:

-

1-Cyclopropyl-3-(2-methylthio-4-trifluoromethylphenyl)propane-1,3-dione: This diketone is a crucial precursor to the final isoxaflutole molecule.

-

Diketonitrile (DKN): In the plant, isoxaflutole is converted to this active herbicidal compound. While not a direct intermediate in the chemical synthesis of isoxaflutole, its formation pathway is relevant to the mode of action.

Synthesis Pathway for Isoxaflutole:

Caption: Synthesis pathway of Isoxaflutole.

Quantitative Data for Isoxaflutole Intermediate Synthesis:

| Intermediate | Starting Material | Reagents/Catalysts | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 1-Cyclopropyl-3-(2-methylthio-4-trifluoromethylphenyl)propane-1,3-dione | Cyclopropyl methyl ketone, 2-Methylthio-4-trifluoromethyl benzoic acid methyl ester | NaH, Tetrahydrofuran | 18-25°C, 19-20 hours | - | - | [7] |

| Isoxaflutole | 5-Cyclopropyl-4-[2-methylthio-4-(trifluoromethyl)benzoyl]isoxazole | m-Chloroperbenzoic acid, Dichloromethane | -14 to -12°C for 1.5-1.8h, then room temp for 14-15h | - | - | [7] |

Experimental Protocols for Key Isoxaflutole Intermediates:

Synthesis of 1-Cyclopropyl-3-(2-methylthio-4-trifluoromethylphenyl)propane-1,3-dione[7]

-

Materials: Cyclopropyl methyl ketone, 2-Methylthio-4-trifluoromethyl benzoic acid methyl ester, Sodium hydride (NaH), Tetrahydrofuran.

-

Procedure:

-

Prepare a solution of sodium hydride in tetrahydrofuran.

-

Add cyclopropyl methyl ketone to the solution.

-

Add 2-methylthio-4-trifluoromethyl benzoic acid methyl ester dropwise to the reaction mixture.

-

Stir the reaction at 18-25°C for 19-20 hours.

-

After the reaction is complete, cool the mixture to 0°C and add acetone.

-

Adjust the pH to 1-2.

-

Add acetone and water, and extract the organic phase.

-

Dry the organic phase with sodium sulfate (B86663) and add n-octane to obtain the product.

-

Bicyclopyrone

Bicyclopyrone is a herbicide used for the control of broadleaf and grass weeds in corn and sugarcane. Its synthesis is notable for the construction of a bicyclo[3.2.1]octane ring system.

Key Intermediates:

-

Substituted nicotinic acid: Provides the core aromatic structure. A key example is 2-(2-methoxyethoxymethyl)-6-(trifluoromethyl)nicotinic acid.

-

Bicyclo[3.2.1]octane-2,4-dione: This bicyclic diketone is the other major component of the final molecule.

Synthesis Pathway for Bicyclopyrone:

Caption: High-level synthesis pathway of Bicyclopyrone.

Quantitative Data for Bicyclopyrone Intermediate Synthesis:

Detailed public information with specific quantitative data for the synthesis of bicyclopyrone intermediates is limited. The commercial production involves a multi-step organic synthesis starting with a substituted pyridine intermediate, with key steps including carbonylation, etherification, and cyclization to form the bicyclo[3.2.1]octenone core structure.

Experimental Protocols for Key Bicyclopyrone Intermediates:

The synthesis of sulfanone herbicides is a complex and fascinating area of organic chemistry. A thorough understanding of the key intermediates and their synthetic pathways is essential for the efficient and sustainable production of these vital agricultural tools. This guide has provided a detailed overview of the core intermediates for mesotrione, tembotrione, isoxaflutole, and bicyclopyrone, complete with synthesis pathways, quantitative data, and experimental protocols where available. The continued exploration of novel synthetic routes and the optimization of existing processes will undoubtedly lead to the development of even more effective and environmentally benign herbicides in the future.

References

- 1. 2-Nitro-4-methylsulfonylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. osti.gov [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Safety and Hazards of 2-Chloro-6-methylthiophenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). Users should always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

2-Chloro-6-methylthiophenol (CAS No. 18858-05-4), also known as 2-chloro-6-methylbenzenethiol, is a sulfur-containing aromatic organic compound. Its structural characteristics, including a chlorinated benzene (B151609) ring and a thiophenol group, suggest potential reactivity and biological activity, making a thorough understanding of its safety and hazard profile crucial for professionals in research and drug development. This guide provides a comprehensive overview of the available safety data, hazard classifications, and general handling precautions for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute oral toxicity, serious eye damage, skin irritation, and potential respiratory irritation.[1][2]

GHS Classification

The aggregated GHS information from multiple notifications to the ECHA C&L Inventory provides the following classification:[2]

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Data sourced from the European Chemicals Agency (ECHA) C&L Inventory.[1][2]

Hazard Pictograms and Signal Word

The following pictograms and signal word are associated with this compound:

-

Pictograms:

-

(Corrosion)

-

(Exclamation Mark)

-

-

Signal Word: Danger[2]

The logical relationship between the hazards is that exposure through various routes (oral, dermal, ocular, inhalation) can lead to specific adverse health effects.

Toxicological Data

Acute Toxicity

-

Oral: Classified as Category 4, "Harmful if swallowed." This classification is typically associated with LD50 values in the range of 300 to 2000 mg/kg body weight for rats. However, no specific LD50 value has been found for this compound.

-

Dermal: Not classified for acute dermal toxicity. However, it is known to cause skin irritation.

-

Inhalation: While not classified for acute inhalation toxicity, it is noted to potentially cause respiratory irritation (STOT SE 3).

Skin and Eye Irritation

-

Skin Irritation: Classified as Category 2, "Causes skin irritation." This indicates that upon contact, the substance is likely to cause reversible inflammatory changes to the skin.

-

Eye Irritation: Classified as Category 1, "Causes serious eye damage." This is a severe hazard, suggesting that contact with the eyes can lead to irreversible damage.

Toxicokinetics and Signaling Pathways

There is currently no specific information available in the searched scientific literature regarding the toxicokinetics (absorption, distribution, metabolism, and excretion) or the specific signaling pathways involved in the toxicity of this compound. General toxicological principles for chlorophenols and thiophenols may apply, but this has not been experimentally verified for this specific molecule.

Experimental Protocols for Hazard Assessment

While specific experimental reports on the toxicity of this compound are not publicly available, the hazard classifications are determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Below are generalized protocols for assessing the key hazards of this compound.

Protocol for Acute Oral Toxicity Assessment (Based on OECD Guideline 423)

This protocol outlines a stepwise procedure with the use of a minimal number of animals.

-

Test Animals: Typically, young adult female rats are used.

-

Housing and Fasting: Animals are caged individually and fasted (food, but not water) overnight before dosing.

-

Dose Administration: A starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The test substance is administered orally by gavage.

-

Observation: A group of three animals is dosed at the selected level. Observations for signs of toxicity are made continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

-

Stepwise Procedure:

-

If no mortality is observed, the next higher dose level is used in another group of three animals.

-

If mortality is observed, the test is repeated at the next lower dose level.

-

-

Endpoint: The test allows for the determination of the appropriate GHS hazard category based on the observed mortality at different dose levels.

Protocol for In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Guideline 439)

This in vitro method is used to assess the skin irritation potential of chemicals.

-

Test System: A commercially available Reconstructed Human Epidermis (RhE) model is used. This is a three-dimensional tissue construct that mimics the human epidermis.

-

Preparation: The RhE tissues are pre-incubated in a sterile, defined culture medium.

-

Application of Test Chemical: A small volume of the undiluted test chemical is applied topically to the surface of the RhE tissue.

-

Exposure and Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes) at a controlled temperature and humidity.

-

Post-Exposure: The test chemical is removed by washing. The tissues are then transferred to fresh medium and incubated for a further period (e.g., 42 hours).

-

Viability Assessment: Tissue viability is determined using a colorimetric assay, typically the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which is then quantified spectrophotometrically.

-

Data Analysis: The viability of the chemical-treated tissues is expressed as a percentage of the viability of negative control-treated tissues.

-

Classification: If the mean tissue viability is reduced to ≤ 50%, the chemical is classified as a skin irritant (GHS Category 2).

Protocol for Acute Eye Irritation/Corrosion Assessment (Based on OECD Guideline 405)

This in vivo test is typically a last resort due to animal welfare concerns.

-

Test Animals: Albino rabbits are the preferred species.

-

Initial Considerations: A weight-of-evidence analysis of existing data should be performed first. If the substance is a known skin corrosive, it is assumed to be corrosive to the eye and the in vivo test is not performed.

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.

-

Observation: The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.

-

Scoring: The severity of the lesions is scored according to a standardized system.

-

Reversibility: The persistence of the lesions is observed for up to 21 days to assess reversibility.

-

Classification: The substance is classified based on the severity and reversibility of the ocular lesions. A substance causing irreversible eye damage is classified as GHS Category 1.

Handling and Storage Recommendations

Given the identified hazards, strict safety precautions should be followed when handling this compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, causes serious eye damage, and is a skin and respiratory irritant. While specific quantitative toxicological data are limited in the public domain, the GHS classifications provide a clear indication of the necessary safety precautions. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure and ensure a safe working environment. Further toxicological studies would be beneficial for a more complete understanding of the safety profile of this compound.

References

Commercial suppliers of 2-Chloro-6-methylthiophenol

An In-depth Technical Guide to 2-Chloro-6-methylthiophenol for Researchers, Scientists, and Drug Development Professionals